
1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an indole ring with a carbaldehyde substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. This reaction forms the sulfonyl indole intermediate, which is then subjected to formylation using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can interact with various biological receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone
- N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide
- 5-(4-Methoxyphenyl)-1H-indole
Uniqueness
1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a sulfonyl group and a carbaldehyde group on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
80664-26-2 |
|---|---|
分子式 |
C17H15NO4S |
分子量 |
329.4 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)sulfonyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO4S/c1-12-16(11-19)15-5-3-4-6-17(15)18(12)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3 |
InChIキー |
VOQNNEWDQXKQCU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


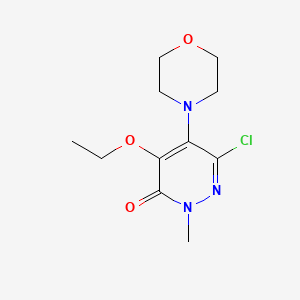

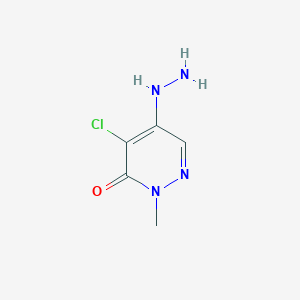
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
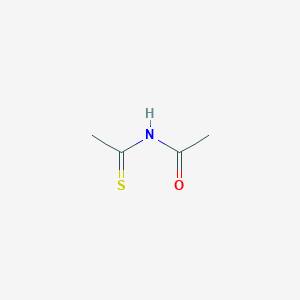
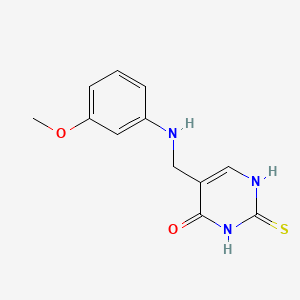
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)

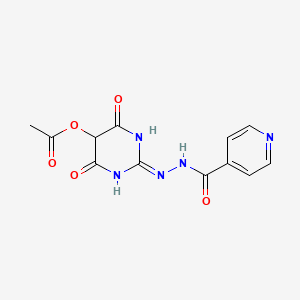
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

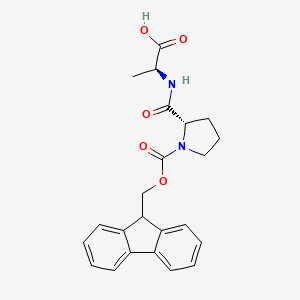
![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)
